Benzyl 2-(azetidin-3-yl)acetate
Overview
Description
Benzyl 2-(azetidin-3-yl)acetate is a chemical compound that features a benzyl group attached to a 2-(azetidin-3-yl)acetate moiety. Azetidines are four-membered nitrogen-containing heterocycles known for their significant ring strain, which imparts unique reactivity and stability characteristics. This compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, can be obtained from (N-Boc)azetidin-3-one via the Horner–Wadsworth–Emmons reaction, followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for Benzyl 2-(azetidin-3-yl)acetate are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply to the production of this compound.
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-(azetidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the azetidine ring or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the azetidine ring may yield azetidinones, while nucleophilic substitution can introduce various functional groups onto the azetidine ring or benzyl group.
Scientific Research Applications
Benzyl 2-(azetidin-3-yl)acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of Benzyl 2-(azetidin-3-yl)acetate involves its interaction with molecular targets through its azetidine ring. The ring strain in azetidines makes them highly reactive, allowing them to participate in various chemical reactions. The compound can interact with enzymes, receptors, or other biomolecules, leading to biological effects. The specific pathways and molecular targets depend on the context of its use, such as in medicinal chemistry or materials science .
Comparison with Similar Compounds
Similar Compounds
Azetidine: A simpler four-membered nitrogen-containing ring.
Oxetane: A four-membered ring containing an oxygen atom instead of nitrogen.
Aziridine: A three-membered nitrogen-containing ring with higher ring strain.
Uniqueness
Benzyl 2-(azetidin-3-yl)acetate is unique due to the combination of the benzyl group and the azetidine ring, which imparts distinct reactivity and stability characteristics. Compared to azetidine and aziridine, it offers a balance of ring strain and stability, making it more versatile in synthetic applications .
Properties
IUPAC Name |
benzyl 2-(azetidin-3-yl)acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2/c14-12(6-11-7-13-8-11)15-9-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTFLRJZIVCAQM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC(=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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